2-amino-N-hydroxy-2-phenylacetamide
Overview
Description
2-amino-N-hydroxy-2-phenylacetamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
It has been identified as a novel muscarinic M(3) receptor antagonist with potential for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Derivatives of 2-amino-N-hydroxy-2-phenylacetamide show inhibitory activity on detrusor contraction with less mydriatic activity, suggesting their use in treating overactive detrusor (Take et al., 1992).
2-Amino-N-decylacetamide, a related compound, is a potential corrosion inhibitor for mild steel in aqueous hydrochloric acid solution (Gómez et al., 2005).
N-(2-hydroxy phenyl) acetamide, another related compound, exhibits promising anti-arthritic properties and effectively reduces body weight and paw edema volume in adjuvant-induced arthritis rats (Jawed et al., 2010).
2-Phenylisopropyl and t-butyl trichloroacetamidates are useful reagents for esterification of N-protected amino acids under mild neutral conditions, highlighting their utility in chemical synthesis (Thierry et al., 1998).
ZnO-NP catalyzed Ugi type three-component reaction for synthesizing 2-arylamino-2-phenylacetimidamide is efficient, high yielding, and environmentally friendly (Kumar et al., 2013).
Phenylacetate, a related compound, might offer a new approach to treating some hematopoietic neoplasms and severe hemoglobinopathies (Samid et al., 1992).
2-Phenylacetamide (PA) shows estrogen-like effects and could be used for treating perimenopause syndrome (Zeng et al., 2018).
The combination of these substances with aminoglycosides may offer a therapeutic alternative to bacterial resistance and the reduction of side effects (Figueredo et al., 2020).
The compounds possess broad-spectrum antibacterial and antifungal activities against various pathogens (Ertan et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-amino-N-hydroxy-2-phenylacetamide is the Slack potassium channels . These channels play a crucial role in controlling the electrical activity of neurons and other excitable cells.
Mode of Action
The compound interacts with its targets through a process known as Ir(iii)-catalyzed direct C–H functionalization . This process involves the use of α-diazo quinones, which assist in the construction of highly functionalized 2-hydroxy-2’-amino-1,1’-biaryl scaffolds .
Biochemical Pathways
The process of ir(iii)-catalyzed direct c–h functionalization suggests that the compound may influence pathways related to the regulation ofpotassium ion flow across cell membranes .
Pharmacokinetics
The compound’s molecular weight of 16618 suggests that it may have favorable bioavailability characteristics.
Result of Action
The result of the compound’s action is the construction of highly functionalized 2-hydroxy-2’-amino-1,1’-biaryl scaffolds . These structures could potentially influence the activity of Slack potassium channels and thereby alter the electrical activity of neurons and other excitable cells .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the efficiency of the Ir(iii)-catalyzed direct C–H functionalization process may depend on factors such as temperature, pH, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the construction of highly functionalized 2-hydroxy-2’-amino-1,1’-biaryl scaffolds in good to excellent yields
Cellular Effects
The effects of 2-amino-N-hydroxy-2-phenylacetamide on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may have inhibitory activity against Bcr-Abl and HDAC1, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-N-hydroxy-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)10-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNUSPMADOFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370685 | |
Record name | 2-amino-N-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-16-8 | |
Record name | 2-amino-N-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.